molecular formula C21H34N2O3 B5828237 1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B5828237
M. Wt: 362.5 g/mol
InChI Key: REOWSLHEUNEEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a chemical compound with the molecular formula C21H34N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a cycloheptyl group and a trimethoxyphenylmethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 1-cycloheptylpiperazine with 3,4,5-trimethoxybenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cycloheptyl-4-(3,4,5-trimethoxybenzoyl)piperazine
  • 1-Cycloheptyl-4-(3,4,5-trimethoxyphenyl)piperazine

Uniqueness

1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both a cycloheptyl group and a trimethoxyphenylmethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-24-19-14-17(15-20(25-2)21(19)26-3)16-22-10-12-23(13-11-22)18-8-6-4-5-7-9-18/h14-15,18H,4-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOWSLHEUNEEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.